Brompheniramine

Catalog No.
S585741
CAS No.
86-22-6
M.F
C16H19BrN2
M. Wt
319.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brompheniramine

CAS Number

86-22-6

Product Name

Brompheniramine

IUPAC Name

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

Molecular Formula

C16H19BrN2

Molecular Weight

319.24 g/mol

InChI

InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3

InChI Key

ZDIGNSYAACHWNL-UHFFFAOYSA-N

SMILES

Array

solubility

Freely soluble (maleate salt)
ODORLESS; WHITE, CRYSTALLINE POWDER; 1 G SOL IN ABOUT 15 ML CHLOROFORM, ABOUT 5 ML WATER, ABOUT 15 ML ALC /MALEATE/
SOL IN BENZENE /MALEATE/
Soluble in dilute acids

Synonyms

Brompheniramine, Brompheniramine Maleate, Brompheniramine Maleate (1:1), Chlorphed, Dimetane, Dimetane Ten, Dimetane-Ten, Dimetapp Allergy, Maleate, Brompheniramine, Oraminic 2, Oraminic-2, p Bromdylamine, p-Bromdylamine, para Bromdylamine, para-Bromdylamine

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2

The exact mass of the compound Brompheniramine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble (maleate salt)soluble in dilute acidsin water, 2,370 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Brompheniramine (CAS 86-22-6), most commonly procured and formulated as its maleate salt (CAS 980-71-2), is a first-generation alkylamine-class histamine H1-receptor antagonist[1]. Characterized by a bromine-substituted phenyl ring, it exhibits high lipophilicity (LogP ~3.5) and high aqueous solubility in its salt form [2]. For pharmaceutical manufacturers and formulation scientists, brompheniramine serves as a critical active pharmaceutical ingredient (API) in multi-symptom cold, cough, and allergy medications. Its structural profile provides a distinct pharmacokinetic advantage over non-halogenated analogs, offering prolonged tissue binding and a highly stable formulation profile in both solid-dose and liquid-suspension matrices [1].

Substituting brompheniramine with its closest structural analog, chlorpheniramine, or the unsubstituted pheniramine, fundamentally alters the physicochemical and pharmacokinetic behavior of the final drug product. The substitution of chlorine with bromine increases the molecule's basicity (pKa ~10.1 vs ~9.13), which directly impacts ion-pairing behavior, buffer selection in liquid formulations, and chromatographic retention during quality control[1]. Furthermore, brompheniramine exhibits a significantly larger volume of distribution (11.7 L/kg vs 7.0 L/kg for chlorpheniramine), meaning a generic swap would compromise tissue penetration and shorten the duration of peripheral antihistaminic action, necessitating a complete reformulation of extended-release dosing schedules [2].

Pharmacokinetic Differentiation: Volume of Distribution and Tissue Binding

Clinical pharmacokinetic evaluations demonstrate that brompheniramine achieves a significantly broader tissue distribution than its chlorinated counterpart. Brompheniramine exhibits a mean volume of distribution of 11.7 ± 3.1 L/kg, whereas chlorpheniramine is restricted to a mean of 7.0 ± 2.8 L/kg[1]. This nearly 67% increase in distribution volume is driven by the enhanced lipophilicity imparted by the bromine substitution, allowing for deeper peripheral tissue penetration and prolonged suppression of histamine-induced responses [1].

Evidence DimensionVolume of Distribution (Vd)
Target Compound Data11.7 ± 3.1 L/kg
Comparator Or BaselineChlorpheniramine (7.0 ± 2.8 L/kg)
Quantified Difference~67% larger volume of distribution
ConditionsIn vivo human pharmacokinetic profiling following oral administration

A larger volume of distribution ensures prolonged peripheral tissue saturation, making brompheniramine a highly effective API choice for extended-relief allergy formulations.

Formulation Thermodynamics: pKa Shift and Buffer Compatibility

The halogen exchange from chlorine to bromine subtly alters the electron density of the alkylamine structure, resulting in a measurable shift in basicity. Brompheniramine possesses a basic pKa of approximately 10.1 [1], compared to chlorpheniramine's pKa of 9.13 to 9.2 [2]. In multi-API liquid formulations (such as pediatric cough syrups combining decongestants and antitussives), this higher pKa means brompheniramine remains ionized over a broader physiological and formulation pH range, altering its ion-pairing dynamics with acidic counter-ions (like maleate or citrate) and requiring distinct buffering strategies to prevent API precipitation [1].

Evidence DimensionAcid dissociation constant (pKa) of the basic amine
Target Compound DatapKa ~10.1
Comparator Or BaselineChlorpheniramine (pKa ~9.13 - 9.2)
Quantified Difference~0.9 to 1.0 unit increase in pKa
ConditionsStandard physicochemical characterization at 25°C

Formulators must account for this higher pKa when designing liquid multi-symptom products to ensure API solubility and prevent phase separation during long-term storage.

Receptor Binding Affinity and API Potency

Brompheniramine demonstrates robust intrinsic potency at the histamine H1-receptor, which translates to efficient API utilization in solid dose manufacturing. In vitro receptor binding assays indicate that brompheniramine has a dissociation constant (Kd) of approximately 6.06 nM, showing stronger or equivalent target engagement compared to chlorpheniramine (IC50 ~12 nM) . This high affinity ensures that even low-milligram doses (typically 4 mg for the racemic mixture) achieve near-complete receptor occupancy, minimizing the required excipient-to-API ratio in tablet pressing.

Evidence DimensionH1-receptor binding affinity
Target Compound DataKd ~6.06 nM
Comparator Or BaselineChlorpheniramine (IC50 ~12 nM)
Quantified DifferenceHigh nanomolar affinity enabling low-dose efficacy
ConditionsIn vitro human H1-receptor binding assays

High receptor affinity allows manufacturers to minimize API loading per dose, reducing raw material costs and enabling smaller, more patient-compliant tablet sizes.

Stereochemical Optimization: Dexbrompheniramine Efficiency

For advanced procurement strategies aiming to optimize formulation weight and reduce metabolic load, the isolation of brompheniramine's S-(+)-enantiomer (dexbrompheniramine) provides a distinct quantitative advantage over the racemic mixture. Dexbrompheniramine possesses the primary pharmacological activity at the H1-receptor, making it approximately twice as potent as racemic brompheniramine on a milligram-for-milligram basis [1]. Procuring the chirally pure form allows formulators to halve the active ingredient mass (e.g., from 4 mg to 2 mg) while maintaining identical therapeutic efficacy [1].

Evidence DimensionMilligram-for-milligram relative potency
Target Compound DataDexbrompheniramine (S-(+)-enantiomer)
Comparator Or BaselineRacemic Brompheniramine
Quantified Difference2x greater potency for the purified enantiomer
ConditionsReceptor binding and clinical dosing equivalency

Procuring the purified enantiomer halves the required API mass per dose, freeing up formulation space for other active ingredients in complex combination therapies.

Extended-Release Multi-Symptom Formulations

Because of its large volume of distribution (11.7 L/kg) and prolonged terminal half-life (up to ~25 hours in adults), brompheniramine is a highly effective API for 12-hour or 24-hour extended-release allergy and cold medications[1]. It outperforms shorter-acting analogs by maintaining peripheral tissue saturation without requiring excessive initial dosing.

Pediatric Liquid Suspensions and Syrups

Due to its specific pKa (~10.1) and excellent solubility as a maleate salt, brompheniramine is highly suitable for complex liquid formulations [2]. It can be stably co-formulated with decongestants (e.g., phenylephrine) and antitussives (e.g., dextromethorphan) in buffered aqueous systems where lower-pKa bases might struggle with ion-pairing or precipitation.

High-Efficiency Combination Solid Doses

Leveraging the extreme potency of its purified enantiomer (dexbrompheniramine), manufacturers can design ultra-compact combination tablets [3]. By requiring only ~2 mg of API for full therapeutic effect, formulators gain critical mass and volume allowances to include bulky excipients or secondary APIs like NSAIDs or expectorants without increasing the final pill size.

Physical Description

Solid

Color/Form

Oily liquid with slightly yellow color

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

318.07316 Da

Monoisotopic Mass

318.07316 Da

Boiling Point

150 °C at 0.5 mm Hg

Heavy Atom Count

19

LogP

3.4
log Kow = 4.06 (est)

Odor

Characteristic amine-like

Melting Point

25 °C
pH of 2% aq soln about 5; mp: 132-134 °C; crystals /Maleate/

UNII

H57G17P2FN

Related CAS

980-71-2 (maleate (1:1))

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of the symptoms of the common cold and allergic rhinitis, such as runny nose, itchy eyes, watery eyes, and sneezing.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihistamines

Therapeutic Uses

Anti-Allergic Agents; Histamine H1 Antagonists
Brompheniramine and dexbrompheniramine share the actions and uses of other antihistamines. Preparations containing brompheniramine maleate or dexbrompheniramine maleate in fixed combination with other agents (e.g., dextromethorphan, guaifenesin, phenylephrine, pseudoephedrine) are used for relief of rhinorrhea, sneezing, lacrimation, itching eyes, oronasopharyngeal itching, and/or other symptoms (e.g., nasal/sinus congestion, cough) associated with seasonal (e.g., hay fever) or perennial (nonseasonal) allergic rhinitis, nonallergic (vasomotor) rhinitis, other upper respiratory allergies, or the common cold. Combination preparations generally should only be used when symptoms amenable to each ingredient are present concurrently.

Mechanism of Action

Brompheniramine is an antagonist of the H1 histamine receptors with moderate antimuscarinic actions, as with other common antihistamines such as diphenhydramine. Due to its anticholindergic effects, brompheniramine may cause drowsiness, sedation, dry mouth, dry throat, blurred vision, and increased heart rate.
H1 antagonists inhibit most of the effects of histamine on smooth muscles, especially the constriction of respiratory smooth muscle. /Histamine Antagonists: H1 Antagonists/
H1 antagonists strongly block the increased capillary permeability and formation of edema and wheal brought about by histamine. /Histamine Antagonists: H1 Antagonists/
Antihistamines competitively antagonize most of the smooth muscle stimulating actions of histamine on the H1-receptors of the GI tract, uterus, large blood vessels, and bronchial muscle. Contraction of the sphincter of Oddi and bile duct may be mediated in part by H1-receptors, and opiate-induced contraction of biliary smooth muscle has been antagonized by antihistamines. The drugs only are feebly antagonistic to bronchospasm induced by antigen-antibody reactions. Antihistamines also effectively antagonize the action of histamine that results in increased capillary permeability and the formation of edema. H1-receptor antagonists also suppress flare and pruritus that accompany the endogenous release of histamine. Antihistamines appear to act by blocking H1-receptor sites, thereby preventing the action of histamine on the cell; they do not chemically inactivate or physiologically antagonize histamine nor do they prevent the release of histamine. Antihistamines do not block the stimulating effect of histamine on gastric acid secretion, which is mediated by H2-receptors of the parietal cells. /Antihistamine drugs/
... Affinities of two commonly used over-the-counter antihistamines, brompheniramine and chlorpheniramine, as well as terfenadine in comparison with atropine at the five human muscarinic cholinergic receptor subtypes using CHO cells stably transfected with the individual subtypes /were evaluated/. Atropine was more potent than all three drugs at m1-m5 (p<0.01). No significant difference was observed between chlorpheniramine and brompheniramine. Atropine, brompheniramine, and chlorpheniramine could not discriminate between m1-m5. ...

Vapor Pressure

4.63X10-5 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

86-22-6
980-71-2

Absorption Distribution and Excretion

Antihistamines are well absorbed from the gastrointestinal tract after oral administration.
Brompheniramine and dexbrompheniramine maleates appear to be well absorbed from the GI tract.
Distribution of brompheniramine into human body tissues and fluids has not been fully characterized, but the drug appears to be widely distributed. Following oral administration of a single dose of the drug in healthy adults, the apparent volume of distribution reportedly averaged 11.7 L/kg.
Following oral administration of a single 0.13-mg/kg dose of brompheniramine maleate in healthy, fasting adults in one study, peak serum brompheniramine concentrations of 7.7-15.7 ng/mL occurred within 2-5 hours; in most of these individuals, a second lower peak, possibly secondary to enterohepatic circulation, also was observed. The antihistamine effect of brompheniramine, as determined by suppression of the wheal and flare responses induced by intradermal administration of histamine, appears to be maximal within 3-9 hours after a single oral dose of the drug, but suppression of the flare response may persist for up to at least 48 hours; the antipruritic effect appears to be maximal within 9-24 hours.
Brompheniramine and its metabolites are excreted principally in urine. About 40% of an oral dose of brompheniramine is excreted in urine and about 2% in feces within 72 hours in healthy individuals. In healthy individuals, about 5-10% of an oral dose is excreted in urine as unchanged drug ... .
The pharmacokinetics and antihistaminic effect of brompheniramine in seven normal adults /were assessed/. The mean peak serum brompheniramine concentration of 11.6 +/- 3.0 ng/mL occurred at a mean time of 3.1 +/- 1.1 hr. The mean serum half-life value was 24.9 +/- 9.3 hr, the mean clearance rate was 6.0 +/- 2.3 mL/min/kg, and the mean volume of distribution was 11.7 +/- 3.1 L/kg. The mean wheal size was significantly suppressed (P less than or equal to 0.1) at 3, 6, and 9 hr after the brompheniramine dose when mean concentrations ranged from 10.2 +/- 2.9 to 7.0 +/- 2.2 ng/mL. Significant suppression (P less than or equal to 0.05) of mean flare size was found from 3 to 48 hr after the brompheniramine dose, when mean concentrations ranged from 10.2 +/- 2.9 to 2.5 +/- 0.6 nL/mL. The mean pruritus score was significantly suppressed at 9 and 12 hr (P less than or equal to 0.1) and at 24 hr (P less than or equal to 0.05). Brompheniramine had a long half-life and large volume of distribution in normal adults. It also had a prolonged antihistaminic effect in the skin as evidenced by suppression of the wheal and flare response to histamine and by suppression of pruritus.

Metabolism Metabolites

Hepatic (cytochrome P-450 system), some renal.
The metabolic and excretory fate of the drug has not been fully characterized. Brompheniramine undergoes N-dealkylation to form monodesmethylbrompheniramine and didesmethylbrompheniramine, and is metabolized to the propionic acid derivative, which is partially conjugated with glycine, and to other unidentified metabolites. Brompheniramine and its metabolites are excreted principally in urine. About 40% of an oral dose of brompheniramine is excreted in urine and about 2% in feces within 72 hours in healthy individuals. In healthy individuals, about 5-10% of an oral dose is excreted in urine as unchanged drug, 6-10% as monodesmethylbrompheniramine, 6-10% as didesmethylbrompheniramine, small amounts as the propionic acid derivative and its glycine conjugate, and the remainder as unidentified metabolites.

Associated Chemicals

Brompheniramine maleate; 980-71-2

Wikipedia

Brompheniramine

Drug Warnings

Like other antihistamines, brompheniramine and dexbrompheniramine should not be used in premature or full-term neonates. Conventional or extended-release preparations of brompheniramine maleate should be used in children younger than 2 or 6 years of age, respectively, only under the direction of a clinician. Brompheniramine maleate should not be used for self-medication in children younger than 6 years of age.
Overdosage and toxicity (including death) have been reported in children younger than 2 years of age receiving nonprescription (over-the-counter, OTC) preparations containing antihistamines, cough suppressants, expectorants, and nasal decongestants alone or in combination for relief of symptoms of upper respiratory tract infection. There is limited evidence of efficacy for these preparations in this age group, and appropriate dosages (i.e., approved by the US Food and Drug Administration (FDA)) for the symptomatic treatment of cold and cough have not been established. Therefore, FDA stated that nonprescription cough and cold preparations should not be used in children younger than 2 years of age; the agency continues to assess safety and efficacy of these preparations in older children. Meanwhile, because children 2-3 years of age also are at increased risk of overdosage and toxicity, some manufacturers of oral nonprescription cough and cold preparations recently have agreed to voluntarily revise the product labeling to state that such preparations should not be used in children younger than 4 years of age. Because FDA does not typically request removal of products with previous labeling from pharmacy shelves during a voluntary label change, some preparations will have the new recommendation ("do not use in children younger than 4 years of age"), while others will have the previous recommendation ("do not use in children younger than 2 years of age"). FDA recommends that parents and caregivers adhere to the dosage instructions and warnings on the product labeling that accompanies the preparation if administering to children and consult with their clinician about any concerns. Clinicians should ask caregivers about use of nonprescription cough and cold preparations to avoid overdosage.
Some patients, especially children, receiving antihistamines may experience paradoxical excitement characterized by restlessness, insomnia, tremors, euphoria, nervousness, delirium, palpitation, and even seizures. /Antihistamine drugs/
Adverse effects, which vary in incidence and severity with the individual drug, are caused by all antihistamines, although serious toxicity rarely occurs. Individual patients vary in their susceptibility to the adverse effects of these drugs, and such effects may disappear despite continued therapy. Geriatric patients may be particularly susceptible to dizziness, sedation, and hypotension. Most mild reactions may be relieved by a reduction in dosage or changing to another antihistamine. /Antihistamine drugs/
For more Drug Warnings (Complete) data for BROMPHENIRAMINE (17 total), please visit the HSDB record page.

Biological Half Life

the pharmacokinetics and antihistaminic effect of brompheniramine in seven normal adults /were assessed/. ... The mean serum half-life value was 24.9 +/- 9.3 hr ...
In healthy adults, the half-life of brompheniramine reportedly ranges from 11.8-34.7 hours.

Use Classification

Pharmaceuticals

Methods of Manufacturing

REACTION OF ALPHA-(P-BROMOPHENYL)-2-PYRIDINE-ACETONITRILE WITH SODAMIDE FOLLOWED BY CONDENSATION WITH 2-CHLORO-N,N-DIMETHYLETHYLAMINE, CONVERSION TO THE CORRESPONDING ACID, AND DECARBOXYLATION BY TREATMENT WITH SULFURIC ACID
ALPHA-(P-BROMOPHENYL)-2-PYRIDINE-ACETONITRILE IS CONVERTED TO ITS SODIUM DERIV.../WHICH/ IS...CONDENSED WITH 2-CHLORO-N,N-DIMETHYLETHYLAMINE. RESULTING NITRILE...CONVERTED TO ITS CORRESPONDING ACID.../&/ DECARBOXYLATED... MIXT /MADE/ ALKALINE, BROMPHENIRAMINE BASE...EXTRACTED & REACTED WITH...MALEIC ACID. /MALEATE/
Preparation from alpha-(p-bromophenyl)-alpha-(beta-dimethylaminoethyl)-2-pyridylacetonitrile: Sperber et al., US 2567245 (1951); US 2676964 (1954 to Schering).

General Manufacturing Information

2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl-: INACTIVE

Analytic Laboratory Methods

Analyte: brompheniramine maleate; matrix: general sample; procedure: thin-layer chromatography /brompheniramine maleate/
Analyte: brompheniramine maleate; procedure: gas-liquid chromatography /brompheniramine maleate/
Analyte: brompheniramine maleate; matrix: pharmaceutical preparation; procedure: high-pressure liquid chromatography /brompheniramine maleate/
Analyte: brompheniramine; matrix: pharmaceutical preparation (tablet), urine; procedure: high-performance liquid chromatography with chemiluminescence detection; limit of detection: 140 ng/mL
For more Analytic Laboratory Methods (Complete) data for BROMPHENIRAMINE (16 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: brompheniramine maleate; matrix: blood, urine; procedure: gas chromatography /brompheniramine maleate/
Analyte: brompheniramine; matrix: blood (plasma), urine; procedure: capillary zone electrophoresis with ultraviolet detection at 214 nm
Analyte: brompheniramine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of detection: 2 ng/mL
Analyte: brompheniramine; matrix: blood (plasma, whole); procedure: high-performance liquid chromatography with diode array detection and ultraviolet detection at 226 nm; limit of detection: <120 ng/mL
For more Clinical Laboratory Methods (Complete) data for BROMPHENIRAMINE (7 total), please visit the HSDB record page.

Storage Conditions

Preparations containing brompheniramine maleate generally should be stored in tight, light-resistant containers at a controlled room temperature between 15 - 30 °C.

Interactions

Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/
Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong and intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/
Concurrent use /with alcohol or other CNS depression-producing medications/ may potentiate the CNS depressant effects of either these medications or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines/
Anticholinergic effects may be potentiated when /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/
For more Interactions (Complete) data for BROMPHENIRAMINE (6 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT /BROMPHENIIRAMINE MALEATE/

Dates

Last modified: 08-15-2023

Determination of brompheniramine enantiomers in rat plasma by cation-selective exhaustive injection and sweeping cyclodextrin modified electrokinetic chromatography method

Yaqi Yao, Yu Zhao, Xue Zhang, Jia Yu, Xingjie Guo
PMID: 29756294   DOI: 10.1002/elps.201800138

Abstract

A method consisting of cation-selective exhaustive injection and sweeping (CSEI-sweeping) as online preconcentration followed by a cyclodextrin modified electrokinetic chromatography (CDEKC) enantioseparation has been developed for the simultaneous determination of two brompheniramine enantiomers in rat plasma. In this method, analytes were electrokinetically injected at a voltage of 8 kV for 80 s in a fused-silica capillary. Prior to the injection, the capillary was rinsed with 50 mM phosphate buffer of pH 3.5, followed by a plug of a higher conductivity buffer (150 mM phosphate pH 3.5, 20 psi, 6 min) and a plug of water (0.5 psi, 5 s). Separation was carried out applying -20 kV in 50 mM phosphate buffer, pH 3.5, containing 10% v/v ACN and 30 mg/mL sulfated-β-cyclodextrin (S-β-CD). Analytical signals were monitored at 210 nm. The detection sensitivity of brompheniramine enantiomers was enhanced by about 2400-fold compared to the normal injection mode (hydrodynamic injection for 3 s at 0.5 psi, with a BGE of 50 mM phosphate buffer containing 20 mg/mL S-β-CD at pH 3.5), and LLOQ of two enantiomers were both 0.0100 μg/mL. In addition, this method had fairly good repeatability and showed promising capabilities in the application of stereoselective pharmacokinetic investigations for brompheniramine enantiomers in rat.


Subcutaneous brompheniramine for cutaneous analgesia in rats

Chong-Chi Chiu, Jen-Yin Chen, Yu-Wen Chen, Jhi-Joung Wang, Ching-Hsia Hung
PMID: 31319069   DOI: 10.1016/j.ejphar.2019.172544

Abstract

Brompheniramine as an antihistamine blocked sodium channels, and local anesthetics by blocking sodium channels produced the local anesthetic effects. The authors aimed to assess local anesthetic quality and duration of brompheniramine when compared to the local anesthetic mepivacaine. After rats were shaved and injected subcutaneously on the dorsal skin, the panniculus reflex, induced via applying a noxious pinprick to the skin (injected area), was scored. The dose-response curve and nociceptive block duration of brompheniramine were constructed and compared with mepivacaine. The cutaneous analgesic effects in both brompheniramine and mepivacaine groups were concentration-dependent. On the basis of the amount required to produce a 50% block effect (ED
, 50% effective dose), the drug's potency was brompheniramine (0.89 [0.82-0.96] μmol) better than mepivacaine (2.45 [2.17-2.76] μmol) (P < 0.01). Full recovery time of brompheniramine was more prolonged than mepivacaine's (P < 0.01) on infiltrative cutaneous analgesia when comparing ED
s, ED
s and ED
s. Our preclinical data demonstrated that subcutaneous brompheniramine induces dose-relatedly analgesic effects, and brompheniramine induces prolonged analgesic duration when compared with mepivacaine. Brompheniramine also provokes better cutaneous analgesia than mepivacaine.


Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years

Sudam Pathirana, Shyamalie Jayawardena, Suzanne Meeves, Gary A Thompson
PMID: 29136286   DOI: 10.1002/jcph.1037

Abstract

Two pediatric studies characterized brompheniramine and chlorpheniramine pharmacokinetics in a total of 72 subjects, aged 2 to 17 years. A single age-/weight-based oral dose, ranging from 1 to 4 mg, was administered with 2 to 6 oz of water at least 2 hours after a light breakfast. Plasma samples were obtained before and for 72 hours after dosing and analyzed using high-pressure liquid chromatography-tandem mass spectrometry. Pharmacokinetic parameters were estimated using noncompartmental methods; relationships with age were assessed using linear regression. Results indicated that for brompheniramine and chlorpheniramine, C
was similar across age groups, although it tended to occur earlier in the youngest group. AUC was ∼15% to 30% higher in the oldest age group. As expected, CL
and V
/F increased with age; however, following allometric scaling, no age-related differences existed. Because the increase with age for both parameters was similar, no age-related differences in t
existed (∼15 hours). Overall, the single doses were well tolerated. Sedation was the most common reported AE and appeared to be more prevalent in the 2- to 5-year-old group. Overall, these results indicate that an age/weight dosing nomogram using a 4-fold range of doses achieves similar C
and AUC.


Hydroxypropyl β-cyclodextrin nanohybrid monoliths for use in capillary electrochromatography with UV detection: application to the enantiomeric separation of adrenergic drugs, anticholinergic drugs, antidepressants, azoles, and antihistamine

Li Zhou, Liangzhao Cai, Jia Lun, Min Zhao, Xingjie Guo
PMID: 32518977   DOI: 10.1007/s00604-020-04317-4

Abstract

Two kinds of hydroxypropyl β-cyclodextrin nanohybrid monoliths were synthesized and applied in capillary electrochromatography with UV detection. One column was fabricated by concurrently using glycidyl methacrylate-bonded hydroxypropyl β-cyclodextrin (GMA-HP-β-CD), sodium 3-mercaptopropanesulphonate, and alkoxysilanes in the "one-pot" process. The other was prepared by free radical polymerization of GMA-HP-β-CD, vinylmethylcyclosiloxane, ethylene dimethacrylate, and 2-acrylamido-2-methyl propane sulfonic acid. Compared to the former hybrid monolith, the latter one displayed improved enantiomeric separation. For ten adrenergic drugs, six anticholinergic drugs, two antidepressants, six azoles, and one antihistamine enantiomeric separation was obtained on the monolith synthesized by free radical polymerization. Twelve out of twenty-five drugs were baseline-separated. Especially, anisodamine with two chiral centers was successfully separated with resolution values of 3.06, 2.11, and 2.17. The nanohybrid monoliths were characterized by optical microscopy, scanning electron microscopy, FT-IR, nitrogen adsorption analysis, and thermogravimetric analysis. Relative standard deviation values less than 5% were obtained through run-to-run, day-to-day, and column-to-column investigations (n = 3). Graphical abstract Schematic representation of two kinds of hydroxypropyl β-cyclodextrin nanohybrid monoliths based on "one-pot" approach (route I) and free radical polymerization approach (route II), respectively.


ATR-FTIR spectroscopy and μ-EDXRF spectrometry monitoring of enamel erosion caused by medicaments used in the treatment of respiratory diseases

Raimundo Nonato Silva Gomes, Tanmoy T Bhattacharjee, Luis Felipe C S Carvalho, Luís Eduardo Silva Soares
PMID: 29134721   DOI: 10.1002/jemt.22970

Abstract

Medicaments essential for alleviation of diseases may sometime adversely affect dental health by eroding the enamel, owing to their acidic nature. It is therefore highly desirable to be able to detect these effects quickly and reliably. In this study, we evaluated the erosive capacity of four most commonly prescribed respiratory disease syrup medicaments on enamel using micro-energy-dispersive X-ray fluorescence spectrometry (µ-EDXRF) and attenuated total reflection Fourier transform infrared spectroscopy (ATR-FTIR). Fifty-five enamel fragments obtained from 30 bovine teeth were treated with artificial saliva (S), acebrofilin hydrochloride (AC), ambroxol hydrochloride (AM), bromhexine hydrochloride (BR), and salbutamol sulfate (SS); by immersing in 3 mL of respective solutions for 1 min, three times a day at intervals of 1 hr, for 5 days. µ-EDXRF analysis of enamel surface did not reveal significant erosion caused by the medications. However, ATR-FTIR showed a detectable shift in the phosphate (PO
) antisymmetric stretching mode (ν
) at ∼985 cm
for AM, BR, and SS, indicating erosion. Multivariate statistical analysis showed that AC, AM, SS, and BR could be classified with 70%, 80%, 100%, and 100% efficiency from S (control), further highlighting the ability of ATR-FTIR to identify degree of erosion. This suggests ATR-FTIR may be used to rapidly and nondestructively investigate erosive effects of medicaments.


Brompheniramine as a novel probe for indirect UV detection and its application for the capillary electrophoresis of adamantane drugs

Pornpan Prapatpong, Brompoj Prutthiwanasan, Nantana Nuchtavorn, Sawanya Buranaphalin, Leena Suntornsuk
PMID: 28087893   DOI: 10.1002/jssc.201601162

Abstract

Brompheniramine, an antihistamine drug, was employed as a novel UV probe for capillary electrophoresis with indirect UV detection of adamantane drugs (memantine, amantadine, and rimantadine). The probe possesses high molar absorptivity of 24 × 10
L/mol cm at 6 mM, which enables the measurement of these nonchromophore analytes without derivatization. The simple background electrolyte (10 mM sodium dihydrogen phosphate (pH 5.0) containing 5 mM brompheniramine and 6 mM β-cyclodextrin) provided the separation of the analytes in a short time (7.5 min). Under these conditions, brompheniramine had similar mobility to that of the analyte ions resulting in symmetric peaks with minimal electrodispersion. The analytes displace the probe at a one-to-one ratio with transfer values close to unity. β-Cyclodextrin played a role in the resolution of the structurally similar adamantane derivatives. Method validation showed good linearity (r
> 0.98), precision (%RSD ≤ 3.30), and accuracy (recoveries ranging from 98 to 109%). The proposed method was successfully applied to determine the adamantane content in pharmaceutical products.


Reduction of interferences in the analysis of Children's Dimetapp using ultraviolet spectroscopy data and target factor analysis

Huggins Z Msimanga, Truong Thach Ho Lam, Nathaniel Latinwo, Mihyang Kristy Song, Newsha Tavakoli
PMID: 29128750   DOI: 10.1016/j.saa.2017.11.012

Abstract

A calibration matrix has been developed and successfully applied to quantify actives in Children's Dimetapp®, a cough mixture whose active components suffer from heavy spectral interference. High-performance liquid chromatography/photodiode array instrument was used to identify the actives and any other UV-detectable excipients that might contribute to interferences. The instrument was also used to obtain reference data on the actives, instead of relying on the manufacturer's claims. Principal component analysis was used during the developmental stages of the calibration matrix to highlight any mismatch between the calibration and sample spectra, making certain that "apples" were not compared with "oranges". The prediction model was finally calculated using target factor analysis and partial least squares regression. In addition to the actives in Children's Dimetapp® (brompheniramine maleate, phenylephrine hydrogen chloride, and dextromethorphan hydrogen bromide), sodium benzoate was identified as the major and FD&C Blue #1, FD&C Red #40, and methyl anthranilate as minor spectral interferences. Model predictions were compared before and after the interferences were included into the calibration matrix. Before including interferences, the following results were obtained: brompheniramine maleate=481.3mgL
±134% RE; phenylephrine hydrogen chloride=1041mgL
±107% RE; dextromethorphan hydrogen bromide=1571mgL
±107% RE, where % RE=percent relative error based on the reference HPLC data. After including interferences, the results were as follows: brompheniramine maleate=196.3mgL
±4.4% RE; phenylephrine hydrogen chloride=501.3mgL
±0.10% RE; dextromethorphan hydrogen bromide=998.7mgL
±1.6% RE as detailed in Table 6.


Chiral separation of brompheniramine enantiomers by recycling high-speed countercurrent chromatography using carboxymethyl-β-cyclodextrin as a chiral selector

Panliang Zhang, Xiaojuan Xie, Kewen Tang, Weifeng Xu
PMID: 27080368   DOI: 10.1002/jssc.201501240

Abstract

A recycling high-speed countercurrent chromatography protocol was proposed for the enantioseparation of brompheniramine by employing β-cyclodextrin derivatives as a chiral selector. The two-phase solvent system of n-hexane/isobutyl acetate/0.10 mol/L phosphate buffer solution with a volume ratio of 2:4:6 was selected by a series of extraction experiments. Factors that affected the distribution of the enantiomers over the two-phase system (e.g., the type and concentration of β-cyclodextrin derivatives = pH value of the aqueous solution, and the separation temperature) were also investigated. In addition, the theory of thermodynamics is applied to verify the feasibility of the enantioseparation process and the corresponding results demonstrate that this separation process is feasible. The optimized conditions include carboxymethyl-β-cyclodextrin concentration of 0.010 mol/L, pH of 7.5, and temperature of 5°C. Under the optimal conditions, the purities of both monomer molecules were over 99%, and the recovery yields were 88% for (+)-brompheniramine and 85% for (-)-brompheniramine, respectively.


Explore Compound Types